N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide
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Overview
Description
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Coupling with Methylbenzamide: The final step involves coupling the intermediate product with 4-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide: Similar structure with a chlorine atom instead of fluorine.
N-[3-(3-bromophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide: Similar structure with a bromine atom instead of fluorine.
N-[3-(3-methylphenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to similar compounds with different substituents.
Biological Activity
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure comprising a fluorophenyl group, an oxoimidazolidinyl moiety, and a 4-methylbenzamide core. Its molecular formula is C15H22FN3O2 with a molecular weight of approximately 295.36 g/mol.
Chemical Structure
The structural representation of the compound can be summarized as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets.
The compound's mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity. The presence of the fluorine atom in the fluorophenyl group enhances hydrophobic interactions, potentially improving binding affinity and metabolic stability. The oxoimidazolidinyl moiety may participate in hydrogen bonding, further influencing its biological efficacy.
Research Findings
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Carbonic Anhydrase Inhibition : Research has highlighted the potential of this compound as an inhibitor of carbonic anhydrases, particularly CAIX and XII, which are implicated in tumor growth and metastasis .
- Enzyme Interaction Studies : Enzyme assays have demonstrated that the compound interacts with various enzymes, modulating their activity and indicating potential therapeutic applications in enzyme-related diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of oxoimidazolidinyl compounds for their ability to inhibit cancer cell growth. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Carbonic Anhydrase Inhibition
In another study focusing on carbonic anhydrase inhibitors, this compound was shown to effectively inhibit CAIX activity, suggesting its potential use as a therapeutic agent in cancer treatment by targeting tumor-associated carbonic anhydrases .
Comparative Analysis
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-5-7-16(8-6-14)19(25)23-13-18(24-10-9-22-20(24)26)12-15-3-2-4-17(21)11-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRSMVVBSCJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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